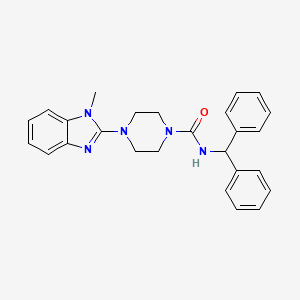
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide (abbreviated as N-DMB-PPC) is a small molecule that has been studied extensively in recent years. It has a wide range of applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. N-DMB-PPC has been used as a ligand for receptors, as a substrate for enzymes, and as an inhibitor of enzymes. Its unique properties make it a versatile tool for scientists to explore biological mechanisms and develop new treatments for diseases.
科学的研究の応用
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research. It has been used as a ligand for receptors, as a substrate for enzymes, and as an inhibitor of enzymes. It has been used to study the structure and function of various proteins, to investigate the mechanism of action of various drugs, and to study the biochemistry and physiology of various diseases. It has also been used to develop new treatments for diseases.
作用機序
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide acts as a ligand for various receptors, such as the serotonin receptor 5-HT2A. It binds to the receptor and activates it, triggering a cascade of biochemical events that ultimately lead to the desired physiological response. It has also been used as a substrate for enzymes, such as the enzyme cyclooxygenase-2 (COX-2). It binds to the enzyme and is converted into an active form, which then triggers a cascade of biochemical events that lead to the desired physiological response.
Biochemical and Physiological Effects
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-viral effects. It has also been shown to have neuroprotective and antidepressant effects.
実験室実験の利点と制限
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also soluble in aqueous solutions, which makes it easy to use in experiments. However, it is also relatively expensive, and it can be difficult to obtain in large quantities.
将来の方向性
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide has a wide range of potential applications in the future. It could be used to develop new treatments for diseases, such as cancer and Alzheimer’s disease. It could also be used to develop new drugs to treat depression and anxiety. Additionally, it could be used to study the mechanism of action of existing drugs, as well as to develop new drugs with improved efficacy and fewer side effects. Finally, it could be used to study the structure and function of various proteins and enzymes, which could lead to a better understanding of biological mechanisms.
合成法
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide can be synthesized in a variety of ways. The most common method is to synthesize it from 4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide (abbreviated as 4-MBC-PPC) and diphenylmethyl chloride (abbreviated as DMCl). The reaction is carried out in an aqueous solution of sodium carbonate at a temperature of 80-90 °C. The reaction is complete in about two hours. The resulting N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide is then purified by recrystallization.
特性
IUPAC Name |
N-benzhydryl-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c1-29-23-15-9-8-14-22(23)27-25(29)30-16-18-31(19-17-30)26(32)28-24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNJUPSPROGEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide](/img/structure/B6434177.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B6434178.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434191.png)
![2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B6434193.png)
![8-cyclohexyl-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6434213.png)
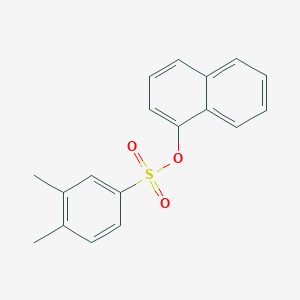
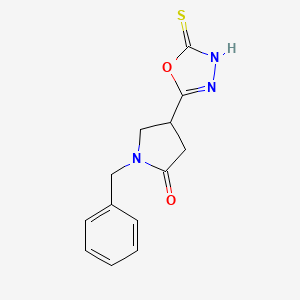
![8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6434224.png)
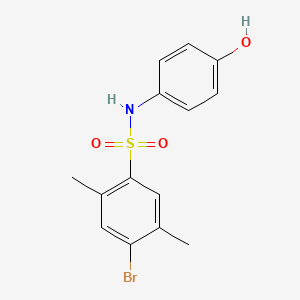

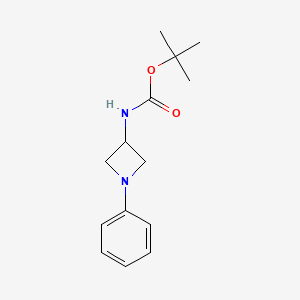
![8-benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B6434270.png)